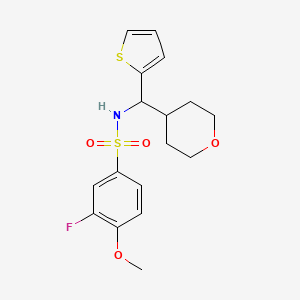
N-((3-(1-甲基-1H-吡咯-2-基)-1,2,4-恶二唑-5-基)甲基)-3-(三氟甲氧基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide" is a complex organic molecule that likely contains a pyrrol ring, an oxadiazole moiety, and a benzamide group with a trifluoromethoxy substituent. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and reactivity of related compounds, which can be used to infer some aspects of the target compound.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions. For example, the synthesis of a pyrazole derivative involved a series of steps including desmethylation and radiolabeling, yielding a compound with potential application in PET imaging for cancer . Similarly, substituted benzamides were synthesized from reactions involving methyl anthranilate and oxadiazolinones or oxadiazoline-thiones . These methods suggest that the synthesis of the target compound might also involve multi-step reactions, possibly starting from benzoic acid derivatives and involving the formation of the oxadiazole ring and subsequent attachment of the pyrrol and benzamide functionalities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal and molecular structure of a dipeptide fragment was determined, revealing a type III β-turn conformation . Another study reported the crystal structure of a pyrazole derivative, highlighting the importance of intermolecular hydrogen bonds and π-π stacking interactions in the crystal packing . These findings suggest that the target compound may also exhibit specific conformational features and intermolecular interactions that could be elucidated through similar structural analyses.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various studies. For example, the synthesis of N-aryl benzamides involved a one-pot ring conversion reaction, indicating the potential for intramolecular transformations . Additionally, the synthesis of pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines from an amino pyrazolyl compound demonstrated the ability of these systems to participate in cycloaddition reactions . These insights suggest that the target compound may also be reactive towards certain reagents and could undergo similar cycloaddition or rearrangement reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their thermal stability and electronic structures. For instance, thermal analysis of a pyrazole derivative provided information on its decomposition pattern . Additionally, the electronic structures of compounds were optimized using computational methods, which could be applied to predict the properties of the target compound, such as its reactivity, stability, and potential applications . The synthesis of N-aryl benzamides also involved the determination of product structure through spectroscopic methods, which are essential for confirming the identity and purity of the synthesized compounds .
科学研究应用
计算机模拟药物相似性和抗菌活性
Pandya 等人 (2019) 的一项研究合成了一系列与 N-((3-(1-甲基-1H-吡咯-2-基)-1,2,4-恶二唑-5-基)甲基)-3-(三氟甲氧基)苯甲酰胺相关的化合物,并研究了它们作为抗菌剂的潜力。这项研究强调了计算机模拟预测药物相似性特性以及体外抗菌和抗真菌活性的重要性。这些化合物对细菌和真菌菌株表现出不同程度的活性,其中一些化合物比环丙沙星和克霉唑等标准药物显示出更高的疗效。计算机模拟分析表明合成的化合物具有优异的药物相似性,突出了它们在药物开发过程中的潜力 (Pandya、Dave、Patel 和 Desai,2019)。
苯甲酰胺衍生物的合成和生物活性
另一个重要的应用涉及合成基于苯甲酰胺的 5-氨基吡唑及其衍生物,正如 Hebishy 等人 (2020) 所探讨的那样。这些化合物被测试了其抗禽流感病毒活性,显示出显着的潜力。在合成的化合物中,有八种对 H5N1 毒株表现出显着的抗病毒活性,病毒减少率在 85% 到 65% 之间。这项研究不仅提出了苯甲酰胺衍生物的新途径,还强调了它们作为抗病毒剂的潜力 (Hebishy、Salama 和 Elgemeie,2020)。
恶二唑衍生物的抗癌评价
Ravinaik 等人 (2021) 的研究重点是设计、合成和评估 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的抗癌活性。研究表明,大多数测试的化合物对包括乳腺癌、肺癌、结肠癌和卵巢癌在内的各种癌细胞系表现出中等至优异的抗癌活性。一些衍生物表现出比参考药物依托泊苷更高的抗癌活性,证明了这些化合物的治疗潜力 (Ravinaik、Rao、Rao、Ramachandran 和 Reddy,2021)。
属性
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3/c1-23-7-3-6-12(23)14-21-13(26-22-14)9-20-15(24)10-4-2-5-11(8-10)25-16(17,18)19/h2-8H,9H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRAYMDJULOYLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)
![2,5-dichloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016695.png)
![1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3016696.png)



![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B3016701.png)
![5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B3016702.png)




